N-(Piperidin-4-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula CHClNO. It is recognized as a white crystalline powder and is notable for its diverse applications in scientific research. The compound features a piperidine ring and a picolinamide moiety, which contribute to its versatility in organic synthesis and biological investigations. N-(Piperidin-4-yl)picolinamide dihydrochloride has been explored for its potential roles in coordination chemistry, enzyme function studies, and drug development .
This compound can be synthesized from piperidine and picolinic acid or its derivatives. It falls under the category of amides, specifically those derived from picolinic acid, which is a pyridine derivative. The classification of N-(Piperidin-4-yl)picolinamide dihydrochloride includes:
The synthesis of N-(Piperidin-4-yl)picolinamide dihydrochloride typically involves the formation of an amide bond between piperidine and picolinic acid. This process can be outlined as follows:
In industrial settings, the synthesis is scaled up using automated systems that optimize yield and purity while maintaining precise control over reaction conditions .
The molecular structure of N-(Piperidin-4-yl)picolinamide dihydrochloride includes:
The compound’s structural integrity allows it to engage in various chemical reactions, making it a valuable building block in organic synthesis .
N-(Piperidin-4-yl)picolinamide dihydrochloride can undergo several types of reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Potassium permanganate, chromium trioxide |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Various nucleophiles depending on desired modifications |
The mechanism of action for N-(Piper
N-(Piperidin-4-yl)picolinamide dihydrochloride (CAS No. 1177279-96-7) emerged as a structurally distinct derivative during systematic explorations of piperidine-based scaffolds in the early 2010s. Its identification coincided with broader medicinal chemistry efforts to optimize the pharmacological potential of N-(piperidin-4-yl)amide architectures [4]. Unlike earlier benzamide-focused piperidine derivatives (e.g., altanserin’s benzoylpiperidine motif), this compound integrated a picolinamide moiety—a strategic shift leveraging the pyridine nitrogen’s potential for additional hydrogen bonding and metal coordination . Initial synthetic routes employed carbodiimide-mediated coupling between N-Boc-piperidin-4-amine and picolinic acid, followed by acidic deprotection and salt formation to yield the crystalline dihydrochloride . This methodology provided gram-scale quantities, enabling preliminary biological screening by 2013–2015 [4]. The compound’s discovery timeline aligns with renewed interest in piperidine as a "privileged scaffold," evidenced by its inclusion in pharmaceutical screening libraries targeting central nervous system (CNS) and oncology pathways [5] .
Table 1: Key Historical Developments in Piperidine-Based Amide Research
Time Period | Development Focus | Impact on N-(Piperidin-4-yl)picolinamide |
---|---|---|
Pre-2010 | Benzoylpiperidine derivatives (e.g., ketanserin) | Established piperidine as a versatile receptor-binding scaffold |
2010–2012 | Bioisosteric replacement strategies | Rationalized picolinamide over benzamide for enhanced polarity/binding |
2013–2015 | Synthetic route optimization | Enabled scalable synthesis of dihydrochloride salt (CAS 1177279-96-7) |
2016–Present | Targeted biochemical probes | Incorporated into enzyme interaction and receptor binding studies |
The academic value of this compound derives from three key attributes: its modular synthesis, conformational rigidity, and dual pharmacophoric elements. The piperidine ring adopts a chair conformation, positioning the amine group axially or equatorially to influence receptor docking, while the picolinamide moiety offers a planar, metal-binding domain . This hybrid structure enables investigations across multiple therapeutic areas:
Table 2: Structure-Activity Relationship (SAR) Insights from Key Derivatives
Structural Modification | Biological Activity Shift | Therapeutic Implications |
---|---|---|
Unmodified dihydrochloride | Moderate enzyme affinity | Foundational scaffold for optimization |
N-Methylation of piperidine | Reduced CNS penetration | Improved peripheral target selectivity |
Halogenation at picolinamide C4 | 15-fold ↑ cytotoxicity vs. sorafenib | Enhanced DNA intercalation/topoisomerase inhibition |
Ether-linked quinoline extension | IC₅₀ = 7.7 µM vs. influenza strains | Broad-spectrum antiviral potential |
Mechanistically, the compound acts as a versatile molecular "Lego brick": Its amide bond enables structural diversification via reductive amination or acylation, while the hydrochloride salt enhances aqueous solubility (>50 mg/mL) for in vitro assays [6]. Research confirms its role as a biochemical probe for mapping allosteric sites, particularly where conformational flexibility enhances target engagement entropy .
Despite a decade of study, fundamental questions persist regarding its mechanism and optimization:
Table 3: Critical Unresolved Research Questions and Proposed Methodologies
Research Gap | Current Hypotheses | Validating Approaches |
---|---|---|
Primary target ambiguity | Binds β-tubulin allosteric site or HSP70 nucleotide domain | Cryo-EM of compound-protein complexes |
Conformational dynamics | Axial amine favors GPCRs; equatorial favors kinases | Solid-state NMR with C13-labeled amide |
Species-dependent metabolism | CYP2D6-mediated oxidation vs. UGT glucuronidation | Chimeric humanized liver murine models |
Limited in vivo efficacy | Plasma protein binding >95% reduces free fraction | Structure-guided design to reduce albumin affinity |
The most pressing theoretical question involves electronic delocalization: Quantum mechanical modeling suggests the protonated piperidine nitrogen’s positive charge may distribute through the amide carbonyl into the pyridine ring, creating a dipole moment influencing macromolecular recognition. Experimental validation via X-ray charge density analysis or spectroscopic methods could resolve this .
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